Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate

Description

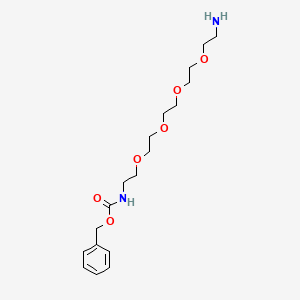

Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is a polyethylene glycol (PEG)-based carbamate derivative featuring a benzyl-protected amine group. Its structure includes a 14-atom chain with four ethylene oxide units (PEG4), an amino group (-NH2), and a benzyl carbamate protecting group. This compound is primarily utilized in organic synthesis and chemical biology as a linker or spacer, leveraging the PEG chain’s hydrophilicity to enhance solubility and reduce immunogenicity in bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) .

Properties

IUPAC Name |

benzyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O6/c19-6-8-22-10-12-24-14-15-25-13-11-23-9-7-20-18(21)26-16-17-4-2-1-3-5-17/h1-5H,6-16,19H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYGZFURGHNADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1. Summary of Key Synthetic Methods

Benzylation of PEG-Amine Intermediates

The final benzylation step introduces the carbamate group via reaction with benzyl chloroformate. Molcore (source 1) discloses a high-purity synthesis (≥98%) where the free amine reacts with benzyl chloroformate in DCM under basic conditions (e.g., TEA or DMAP). The product is isolated via crystallization or column chromatography.

An alternative approach from ACS Omega (source 8) employs maleimide-functionalized PEG intermediates. The amine-terminated PEG reacts with 4,7-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindole in acetonitrile at 60°C for 24 hours, followed by benzylation to yield the target compound in 79% purity.

Analytical Characterization

Critical quality control metrics include nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). J. Med. Chem. (source 11) reports ¹H NMR data for a related PEG-carbamate: δ 7.45–7.18 (m, aromatic protons), 3.48–3.86 (m, PEG and carbamate CH₂), and 1.43 ppm (s, Boc tert-butyl group). HRMS analysis confirms the molecular ion [M+H]⁺ at m/z 370.44, consistent with the molecular formula C₁₈H₃₀N₂O₆.

Industrial-Scale Production

Commercial manufacturers like Molcore (source 1) and Sigma-Aldrich (source 10) emphasize ISO-certified processes. Large-scale reactions utilize continuous flow systems for carbamate coupling, with in-line FTIR monitoring to track reaction progression. Purification involves recrystallization from ethyl acetate/hexane mixtures, achieving >98% purity as verified by HPLC .

Chemical Reactions Analysis

Types of Reactions

Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Drug Delivery Systems

Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate has been explored for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. The compound's structure facilitates the attachment of drugs via covalent bonds, enhancing the stability and bioavailability of the drugs.

- Case Study : Research indicates that conjugating this compound with anticancer drugs improves their efficacy by allowing targeted delivery to tumor cells. Studies show that such conjugates can enhance cellular uptake and reduce systemic toxicity compared to free drugs.

Bioconjugation Techniques

The compound serves as a versatile linker in bioconjugation applications. Its amino group can react with various biomolecules, including proteins and nucleic acids, enabling the creation of complex bioconjugates for research and therapeutic purposes.

- Example : In the development of antibody-drug conjugates (ADCs), this compound can be used to link antibodies to cytotoxic agents. This strategy allows for targeted therapy in cancer treatment, minimizing damage to healthy tissues while maximizing the impact on cancer cells.

Biomaterials Development

The compound is also utilized in the synthesis of biomaterials. Its polyether segments contribute to the hydrophilicity and biocompatibility of materials used in tissue engineering and regenerative medicine.

- Application : Researchers have developed hydrogels incorporating this compound for use in wound healing applications. These hydrogels exhibit enhanced moisture retention properties and promote cell migration and proliferation.

Chemical Biology Research

In chemical biology, this compound is employed as a tool for studying protein interactions and cellular processes. Its ability to modify proteins selectively makes it useful for probing biological pathways.

- Research Insight : Studies have demonstrated that this compound can be used to tag specific proteins within living cells, allowing researchers to track protein dynamics and interactions in real-time.

Mechanism of Action

The mechanism of action of Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The polyether chain allows for flexibility and enhances the compound’s ability to interact with multiple targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Benzyl (14-Hydroxy-3,6,9,12-Tetraoxatetradecyl)Carbamate

- Structure: Replaces the amino group (-NH2) with a hydroxyl group (-OH).

- Molecular Formula: C18H29NO7 (MW: 371.43 g/mol) .

- Key Differences: The hydroxyl group increases polarity, enhancing aqueous solubility compared to the amino variant. Lacks nucleophilic reactivity, limiting its utility in conjugation reactions. CAS: 2060574-09-4 .

(b) tert-Butyl (14-Amino-3,6,9,12-Tetraoxatetradecyl)Carbamate

- Structure : Substitutes the benzyl group with a tert-butyl carbamate (Boc) protecting group.

- Molecular Formula : C15H32N2O6 (MW: 336.42 g/mol) .

- Key Differences: Boc protection allows cleavage under mild acidic conditions (e.g., trifluoroacetic acid), whereas benzyl removal requires hydrogenolysis . Preferred in peptide synthesis for acid-labile compatibility. CAS: 811442-84-9 .

(c) 4-Nitrophenyl (14-Azido-3,6,9,12-Tetraoxatetradecyl)Carbamate

- Structure : Features an azido (-N3) group and a 4-nitrophenyl carbamate.

- Key Differences: Azido group enables click chemistry (e.g., copper-catalyzed alkyne-azide cycloaddition) for bioconjugation . Synthesized as a yellow viscous oil, distinct from the crystalline amino variants .

Stability and Reactivity

- Benzyl Carbamates: Stable under acidic and nucleophilic conditions but cleaved via hydrogenolysis. Ideal for reactions requiring basic conditions .

- Boc Carbamates : Acid-labile, making them suitable for orthogonal protection strategies in multi-step syntheses .

- Azido Derivatives : Reactive under mild conditions (e.g., click chemistry), enabling rapid conjugation with alkynes .

Biological Activity

Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, also known by its CAS number 811442-84-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing research on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C15H32N2O6

- Molecular Weight : 336.42 g/mol

- IUPAC Name : tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

- InChI Key : WCNWLERBLMBSOT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structure which includes multiple ether linkages and an amino group. These features suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

- Antiviral Activity : Preliminary studies indicate that compounds with similar structures may exhibit antiviral properties. For instance, modifications to the aliphatic chain in related compounds have shown varying degrees of activity against viruses such as hepatitis C .

- Cellular Signaling Modulation : The compound may influence signaling pathways by acting as a modulator of protein interactions or enzyme activities. Research has shown that similar carbamate derivatives can affect kinase activity and downstream signaling in cancer cells .

Biological Activity Studies

Several studies have explored the biological effects of this compound and its analogs.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study focused on the antiviral properties of structurally similar compounds demonstrated that modifications to the aliphatic chain significantly impacted efficacy against hepatitis C virus (HCV). This suggests that this compound could be a candidate for further antiviral development .

- Cancer Research : In a recent investigation into kinase inhibitors, compounds similar to this compound were found to effectively reduce the levels of phosphorylated AKT in breast cancer models. This highlights the potential for this compound in targeted cancer therapies .

Q & A

Q. What synthetic strategies are commonly employed to prepare benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate?

The compound is synthesized via carbamate-forming reactions using reagents like bis(4-nitrophenyl) carbonate in the presence of DMAP (4-dimethylaminopyridine) in acetonitrile at 50°C. The PEG backbone is typically functionalized with a benzyl carbamate group through sequential coupling steps, achieving yields up to 93% under optimized conditions (e.g., 95-hour reaction time) . Purification often involves silica gel chromatography or precipitation in ice-cold solvents .

Q. How is the structure and purity of this compound confirmed?

Characterization relies on ¹H-NMR , ¹³C-NMR , and high-resolution mass spectrometry (HRMS). For example, ¹H-NMR (500 MHz, CDCl₃) shows distinct peaks at δ=3.32–3.69 ppm (PEG chain protons) and δ=5.27 ppm (benzyl carbamate protons). HRMS confirms the molecular ion [M+H]⁺ at m/z 485.2495 (calculated 485.2494) . Purity is assessed via TLC (e.g., Rf=0.28 in EtOAc + 5% MeOH) .

Q. What are the primary applications of this compound in academic research?

It serves as a bifunctional linker in bioconjugation, enabling site-specific labeling of proteins or synthesis of antibody-drug conjugates (ADCs) due to its PEG spacer (improving solubility) and reactive amine (for coupling with NHS esters or carbonyl groups) . The benzyl carbamate group acts as a temporary protecting group, removable under hydrogenolysis or acidic conditions .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the terminal amine of this compound?

Low yields in amine coupling often arise from steric hindrance or poor nucleophilicity. Strategies include:

- Pre-activation : Convert the amine to an activated intermediate (e.g., NHS ester) before coupling with carboxylic acids .

- Extended reaction times : Increase reaction duration (e.g., 95 hours for carbamate formation) to drive equilibrium .

- Catalyst optimization : Use DMAP or HOBt to enhance reaction efficiency .

Q. What challenges arise from the compound’s hygroscopic PEG chain, and how are they mitigated?

The PEG spacer’s hydrophilicity can lead to aggregation in aqueous buffers or during lyophilization. Solutions include:

Q. How does the choice between benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) affect downstream applications?

- Benzyl carbamate : Removed via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), compatible with acid-sensitive substrates .

- Boc group : Cleaved under mild acidic conditions (e.g., TFA), ideal for base-sensitive systems. However, Boc is unstable in strongly basic environments, limiting its use in alkaline reactions . Comparative studies show Cbz offers higher stability in basic media, while Boc is preferable for orthogonal protection strategies .

Q. How can researchers resolve discrepancies in NMR data for this compound?

Signal splitting in PEG regions (δ=3.3–3.7 ppm) may indicate conformational flexibility or impurities. Steps include:

- High-field NMR : Use 500+ MHz instruments to resolve overlapping peaks .

- Deuterated solvent screening : Test in CDCl₃ vs. DMSO-d₆ to assess solvent effects on peak sharpness .

- Supplementary techniques : Validate with FT-IR (amide I/II bands) or LC-MS .

Methodological Considerations

Q. What analytical techniques are critical for assessing batch-to-batch variability?

Q. How is the compound’s stability evaluated under long-term storage conditions?

Stability studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.